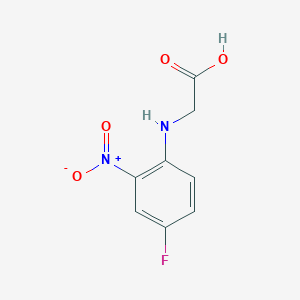
(3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester is an organic compound characterized by the presence of a urethane group attached to a 3-hydroxy-3-phenylpropyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester typically involves the reaction of 3-hydroxy-3-phenylpropylamine with an isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the urethane linkage. Common reagents used in this synthesis include phenyl isocyanate and catalysts such as dibutyltin dilaurate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The urethane group can be reduced to form an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.
Major Products Formed
Oxidation: Formation of 3-oxo-3-phenylpropylurethane.
Reduction: Formation of 3-hydroxy-3-phenylpropylamine.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations .
Mecanismo De Acción
The mechanism of action of (3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester involves its interaction with specific molecular targets. The urethane group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-hydroxy-3-phenylpropyl)carbamate
- N-(3-hydroxy-3-phenylpropyl)amide
- N-(3-hydroxy-3-phenylpropyl)ester
Uniqueness
(3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester is unique due to its specific combination of a urethane group with a 3-hydroxy-3-phenylpropyl moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
ethyl N-(3-hydroxy-3-phenylpropyl)carbamate |
InChI |
InChI=1S/C12H17NO3/c1-2-16-12(15)13-9-8-11(14)10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15) |
Clave InChI |
UXMBISFVVOGCNQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NCCC(C1=CC=CC=C1)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[1-(3-Bromo-phenyl)-1H-imidazol-4-yl]-3-methyl-[1,2,4]oxadiazole](/img/structure/B8346052.png)









